molecular formula C11H12ClNO4 B041245 Methyl 4-acetamido-5-chloro-2-methoxybenzoate CAS No. 4093-31-6

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

Cat. No. B041245
Key on ui cas rn: 4093-31-6
M. Wt: 257.67 g/mol
InChI Key: OUEXNQRVYGYGIK-UHFFFAOYSA-N
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Patent
US07189852B2

Procedure details

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is dissolved in ethanol and aqueous potassium hydroxide added. The solution is refluxed for a short time, cooled and concentrated hydrochloric acid added. The resulting precipitate is filtered off, washed with water and dried to give the title compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:14]([Cl:15])=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[C:7]([O:16][CH3:17])[CH:6]=1)(=O)C.[OH-].[K+].Cl>C(O)C>[NH2:4][C:5]1[C:14]([Cl:15])=[CH:13][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:16][CH3:17])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)OC)C=C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for a short time
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)O)C=C1Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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